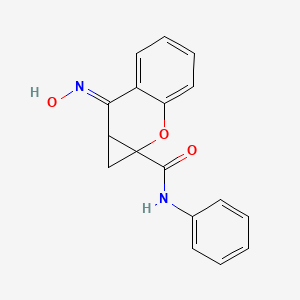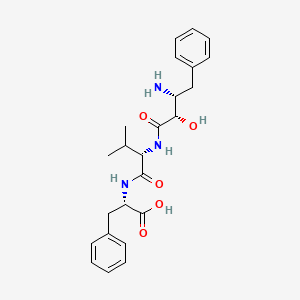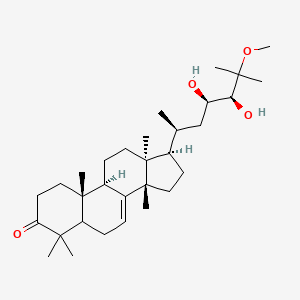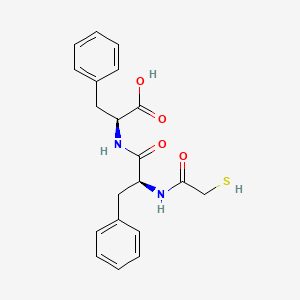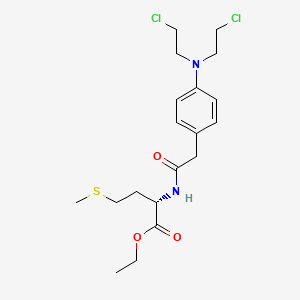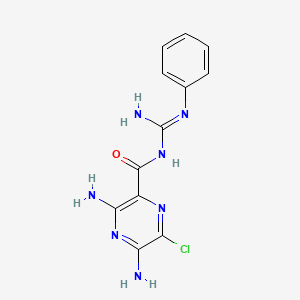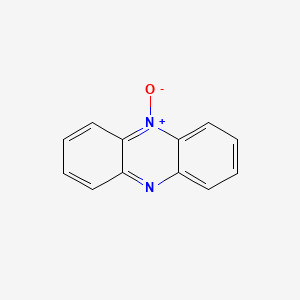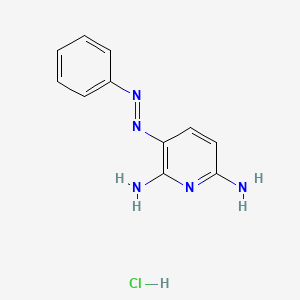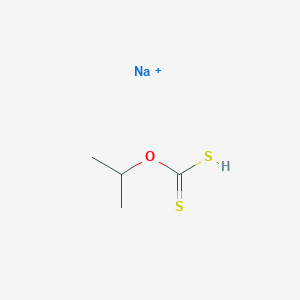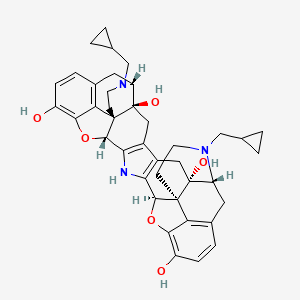
Norbinaltorphimin
Übersicht
Beschreibung
Norbinaltorphimine is an opioid antagonist primarily used in scientific research. It is highly selective for the kappa-opioid receptor, blocking this receptor without significantly affecting the mu- or delta-opioid receptors . This selectivity makes it a valuable tool in studying the kappa-opioid receptor’s role in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Norbinaltorphimin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird verwendet, um die chemischen Eigenschaften und Interaktionen des Kappa-Opioid-Rezeptors zu untersuchen.
Biologie: Hilft beim Verständnis der biologischen Rolle von Kappa-Opioid-Rezeptoren in verschiedenen physiologischen Prozessen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Kappa-Opioid-Rezeptor abzielen.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv an den Kappa-Opioid-Rezeptor bindet und ihn blockiert. Dieser Rezeptor ist an der Modulation von Schmerzen, Stimmung und Stressreaktionen beteiligt. Durch die Hemmung dieses Rezeptors kann this compound antidepressive und anxiolytische Wirkungen hervorrufen . Die beteiligten molekularen Wege umfassen die Hemmung der Kappa-Opioid-Rezeptor-vermittelten Signalübertragung, die die Neurotransmitterfreisetzung und die neuronale Aktivität beeinflusst .
Ähnliche Verbindungen:
- Binaltorphimin
- 5’-Guanidinonaltrindol
- JDTic
Vergleich: this compound ist einzigartig in seiner hohen Selektivität für den Kappa-Opioid-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Während Binaltorphimin und 5’-Guanidinonaltrindol ebenfalls auf den Kappa-Opioid-Rezeptor abzielen, machen die Selektivität und Potenz von this compound es zu einer bevorzugten Wahl in der Forschung . Darüber hinaus unterscheidet es sich von anderen Kappa-Opioid-Rezeptor-Antagonisten durch seine Fähigkeit, langanhaltende Wirkungen mit niedrigeren Dosen zu erzeugen .
Wirkmechanismus
Target of Action
Norbinaltorphimine (nor-BNI) is an opioid antagonist used in scientific research . It blocks this receptor without affecting the μ- or δ-opioid receptors , although it is less selective in vivo than in isolated tissues .
Mode of Action
Norbinaltorphimine works by reversibly antagonizing the effects of κ agonists . It is much less potent as an antagonist at μ and δ receptors . In animal models, nor-BNI blocks the effects of κ-opioid agonists .
Biochemical Pathways
The κ-opioid receptor, a component of the endogenous opioid system, is involved in the modulation of diverse neurophysiological pathways . The mechanisms underlying the extremely persistent antagonism of most κ-opioid receptor (KOR) activity by nor-BNI may involve both pharmacokinetic and signaling properties .
Pharmacokinetics
In mice, plasma levels of nor-BNI were maximal within 30 minutes and declined by >80% within four hours . Brain levels of nor-BNI peaked within 30 minutes, but while nor-BNI was largely eliminated within hours . Nor-BNI showed P-gp-mediated efflux .
Result of Action
Norbinaltorphimine produces antidepressant and anxiolytic-like effects . In animal models, nor-BNI administration at 100-fold lower doses than required for acute receptor antagonism completely blocked kappa receptors .
Action Environment
The action of nor-BNI can be influenced by environmental factors such as the presence of other drugs and the physiological state of the organism. For example, nor-BNI has weak and inconsistent effects on THC-induced taste avoidance in adolescent rats, both attenuating and strengthening taste avoidance dependent on dose and trial . Nor-BNI pretreatment significantly attenuates stress-induced reinstatement of nicotine-CPP, but has no effect on nicotine-primed reinstatement .
Biochemische Analyse
Biochemical Properties
Norbinaltorphimine is highly selective for the κ-opioid receptor, and blocks this receptor without affecting the μ- or δ-opioid receptors . It interacts with these receptors at the molecular level, leading to a variety of biochemical reactions .
Cellular Effects
Norbinaltorphimine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking the effects of κ-opioid agonists in animal models . It also produces antidepressant and anxiolytic-like effects .
Molecular Mechanism
The mechanism of action of Norbinaltorphimine involves its binding interactions with the κ-opioid receptor. It acts as a highly potent and pure antagonist in all assays except kappa-G protein interaction, where it displayed efficacy as an inverse agonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norbinaltorphimine have been observed to change over time. For instance, daily administration of Norbinaltorphimine at 100-fold lower doses than required for acute receptor antagonism completely blocked kappa receptors in both male and female mice .
Dosage Effects in Animal Models
In animal models, the effects of Norbinaltorphimine vary with different dosages. Animal models utilizing primarily very long-lasting selective KOR antagonists (>3 weeks following a single dose) have demonstrated that KOR antagonism attenuates certain anxiety-like and depression-like behaviors and blocks stress- and cue-induced reinstatement to drug seeking .
Metabolic Pathways
It is known to interact with the κ-opioid receptor, suggesting that it may play a role in opioid signaling pathways .
Transport and Distribution
It is known to interact with the κ-opioid receptor, suggesting that it may be transported to sites where these receptors are present .
Subcellular Localization
Given its interaction with the κ-opioid receptor, it is likely that it is localized to areas of the cell where these receptors are present .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Norbinaltorphimin umfasst mehrere Schritte, beginnend mit dem Vorläufer Binaltorphimin. Der Prozess beinhaltet Cyclisierung, Reduktion und Modifikationen der funktionellen Gruppen, um die endgültige Verbindung zu erhalten. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht umfassend dokumentiert sind, folgt die Synthese wahrscheinlich ähnlichen Schritten wie die Laborpräparation, die für den industriellen Einsatz skaliert wird. Dazu gehören die strikte Kontrolle der Reaktionsbedingungen und die Reinigungsprozesse, um industrielle Standards zu erfüllen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Norbinaltorphimin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und möglicherweise seine Aktivität verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die seine Eigenschaften verbessern oder modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
- Binaltorphimine
- 5’-Guanidinonaltrindole
- JDTic
Comparison: Norbinaltorphimine is unique in its high selectivity for the kappa-opioid receptor compared to other similar compounds. While binaltorphimine and 5’-Guanidinonaltrindole also target the kappa-opioid receptor, norbinaltorphimine’s selectivity and potency make it a preferred choice in research . Additionally, its ability to produce long-lasting effects with lower doses further distinguishes it from other kappa-opioid receptor antagonists .
Eigenschaften
IUPAC Name |
(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N3O6/c44-25-7-5-21-13-27-39(46)15-23-24-16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,10-12-43(28)18-20-3-4-20)36(49-34)32(24)41-31(23)35-37(39,29(21)33(25)48-35)9-11-42(27)17-19-1-2-19/h5-8,19-20,27-28,35-36,41,44-47H,1-4,9-18H2/t27-,28-,35+,36+,37+,38+,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSUXPSYBJVPPS-YAUKWVCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897163 | |
| Record name | Norbinaltorphimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105618-26-6 | |
| Record name | Norbinaltorphimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105618-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norbinaltorphimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norbinaltorphimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORBINALTORPHIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OOQ86QM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nor-BNI acts as a potent and selective antagonist at KORs. [, , , ] It binds to KORs, preventing the binding and subsequent activation by endogenous or exogenous KOR agonists. [, , ] This blockade of KORs can lead to various downstream effects depending on the physiological context.
A: While both nor-BNI and naloxone are opioid antagonists, nor-BNI exhibits high selectivity for KORs, [, ] whereas naloxone is a non-selective antagonist acting at mu (MOR), delta (DOR), and KORs. This selectivity makes nor-BNI a valuable tool for dissecting the specific roles of KORs in various physiological processes. [, , ]
A: Nor-BNI displays a remarkably long duration of action in vivo, with its antagonistic effects lasting for days to weeks after a single administration. [, , ] Research suggests that this extended duration can be attributed to its unique pharmacokinetic properties, including slow dissociation from KORs and persistence in the brain. [] Studies have demonstrated the physical presence of nor-BNI in mouse brain tissue even 21 days after a single administration, correlating with its prolonged KOR antagonism. []
A: Nor-BNI demonstrates a slow onset of action, with its maximal antagonistic effects becoming apparent hours after administration. [] This characteristic should be considered when designing experiments and interpreting results, as immediate effects may not reflect the full extent of KOR antagonism. []
A: Several studies have implicated KORs in modulating pain perception. [, , , ] Nor-BNI has been instrumental in these investigations, as its administration can attenuate or block analgesic responses mediated by KOR agonists in various pain models, including those involving thermal, chemical, and visceral pain. [, , , ]
A: Research suggests that KOR activation can lead to hypothermia. [] In studies using microdialysis to deliver drugs directly into specific brain regions, nor-BNI administered into the preoptic anterior hypothalamus (POAH) blocked the hypothermic effects of the KOR agonist dynorphin A1-17. [] This finding supports the role of KORs in mediating opioid-induced hypothermia.
A: Research suggests that nor-BNI's effects are not solely limited to KOR antagonism. Studies have shown that it can modulate dopamine release and metabolism in the striatum, particularly in the context of ibogaine's actions. [] These findings highlight the complex interplay between KORs and other neurotransmitter systems, warranting further investigation.
ANone: The molecular formula of nor-binaltorphimine is C60H78N4O6, and its molecular weight is 943.27 g/mol.
ANone: The provided research papers do not delve into detailed spectroscopic characterization of nor-binaltorphimine. Further research and resources may be needed to obtain information on spectroscopic data such as NMR, IR, or mass spectrometry.
A: Nor-BNI is a bivalent ligand, meaning it possesses two pharmacophores capable of binding to receptors. [] Research suggests that the pyrrole moiety in nor-BNI's structure functions as a rigid spacer, holding the second pharmacophore at a specific distance and orientation that favors interaction with KORs over other opioid receptor subtypes. [] Modifications to this spacer region, such as replacing it with a thiophene or pyran ring, can alter the compound's binding affinity and selectivity for KORs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


